molecular formula C10H18O3 B13035614 isopropyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate

isopropyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate

Cat. No.: B13035614
M. Wt: 186.25 g/mol
InChI Key: DBBXNLQKVHOCBM-BDAKNGLRSA-N
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Description

Isopropyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate is an organic compound that belongs to the class of cyclohexane carboxylates It is characterized by the presence of an isopropyl group attached to the cyclohexane ring, along with a hydroxyl group and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate can be achieved through several synthetic routes. One common method involves the esterification of (1R,3S)-3-hydroxycyclohexane-1-carboxylic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Another approach involves the reduction of (1R,3S)-3-oxocyclohexane-1-carboxylate using a reducing agent such as sodium borohydride, followed by esterification with isopropanol. This method provides a high yield of the desired ester with good stereochemical control.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for precise control of reaction conditions and efficient production of the compound. The use of immobilized catalysts and automated systems further enhances the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Isopropyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Thionyl chloride in the presence of a base such as pyridine.

Major Products

    Oxidation: (1R,3S)-3-oxocyclohexane-1-carboxylate.

    Reduction: (1R,3S)-3-hydroxycyclohexane-1-methanol.

    Substitution: (1R,3S)-3-chlorocyclohexane-1-carboxylate.

Scientific Research Applications

Isopropyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of isopropyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups allow the compound to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Isopropyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.

    Isopropyl (1R,3S)-3-hydroxycyclohexane-1-acetate: Similar structure but with an acetate group instead of a carboxylate group.

Uniqueness

Isopropyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxylate groups. This combination of functional groups and stereochemistry provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

propan-2-yl (1R,3S)-3-hydroxycyclohexane-1-carboxylate

InChI

InChI=1S/C10H18O3/c1-7(2)13-10(12)8-4-3-5-9(11)6-8/h7-9,11H,3-6H2,1-2H3/t8-,9+/m1/s1

InChI Key

DBBXNLQKVHOCBM-BDAKNGLRSA-N

Isomeric SMILES

CC(C)OC(=O)[C@@H]1CCC[C@@H](C1)O

Canonical SMILES

CC(C)OC(=O)C1CCCC(C1)O

Origin of Product

United States

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